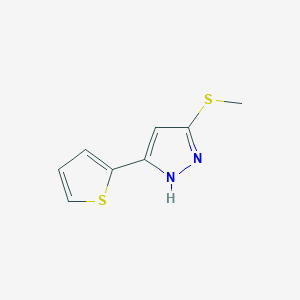

5-(Methylthio)-3-(thiophen-2-yl)-1H-pyrazole

Description

Properties

Molecular Formula |

C8H8N2S2 |

|---|---|

Molecular Weight |

196.3 g/mol |

IUPAC Name |

3-methylsulfanyl-5-thiophen-2-yl-1H-pyrazole |

InChI |

InChI=1S/C8H8N2S2/c1-11-8-5-6(9-10-8)7-3-2-4-12-7/h2-5H,1H3,(H,9,10) |

InChI Key |

LLFJWOAMSXUIIU-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=NNC(=C1)C2=CC=CS2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methylthio)-3-(thiophen-2-yl)-1H-pyrazole typically involves the reaction of thiophene-2-carboxaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with methylthioacetic acid under acidic conditions to yield the desired pyrazole derivative. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or acetic acid for several hours.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Substitution Reactions

The methylthio (-SMe) group participates in nucleophilic aromatic substitution (NAS) and metal-catalyzed coupling reactions, enabling structural diversification.

Key Examples:

-

Oxidative Desulfurization: Treatment with H<sub>2</sub>O<sub>2</sub> in acetic acid converts the methylthio group to a methylsulfonyl group, enhancing electrophilicity for further functionalization.

-

Reductive Modifications: Sodium borohydride selectively reduces the pyrazole ring to a dihydropyrazole derivative, preserving the thiophene moiety .

Oxidative Coupling Reactions

The thiophene ring undergoes regioselective C–H activation under oxidative conditions.

Notable Reaction:

| Catalyst System | Coupling Partner | Product | Yield | Source |

|---|---|---|---|---|

| Cu(OAc)<sub>2</sub>/O<sub>2</sub> | 3,5-Dimethoxybenzaldehyde | 5-(Methylthio)-3-(5-formylthiophen-2-yl)-1H-pyrazole | 72% |

Cyclization Reactions

The compound serves as a precursor for synthesizing fused heterocycles.

Examples:

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl/heteroaryl functionalization at the thiophene or pyrazole positions.

Suzuki-Miyaura Coupling:

-

Coupling at the thiophene ring occurs preferentially at the C5 position due to electronic directing effects .

Stability and Reactivity Trends

-

pH Sensitivity: The NH proton (pK<sub>a</sub> ≈ 8.5) deprotonates under basic conditions, increasing solubility but reducing electrophilic reactivity.

-

Thermal Stability: Decomposes above 250°C via cleavage of the methylthio group .

This compound’s modular reactivity profile makes it a versatile scaffold for drug discovery, particularly in developing antimicrobial and anticancer agents. Future studies may explore photoactive derivatives and asymmetric catalysis for enantioselective modifications.

Scientific Research Applications

Medicinal Chemistry Applications

The pyrazole scaffold is known for its therapeutic potential, and 5-(Methylthio)-3-(thiophen-2-yl)-1H-pyrazole is no exception. The compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Various studies have demonstrated that pyrazole derivatives possess significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi. A notable study indicated that certain pyrazole derivatives exhibited high activity against Staphylococcus aureus and Escherichia coli .

- Anti-inflammatory Properties : Pyrazole derivatives are also recognized for their anti-inflammatory effects. Research has shown that compounds with similar structures can inhibit pro-inflammatory cytokines such as IL-6 and TNF-α, suggesting potential use in treating inflammatory diseases .

- Anticancer Potential : The structural characteristics of pyrazoles allow for interactions with various biological targets involved in cancer progression. Some derivatives have demonstrated cytotoxic effects on cancer cell lines, indicating a promising avenue for cancer therapy .

Table 1: Biological Activities of Pyrazole Derivatives

| Activity Type | Example Compounds | Target Organisms/Cells |

|---|---|---|

| Antimicrobial | This compound | S. aureus, E. coli |

| Anti-inflammatory | Various pyrazole derivatives | Pro-inflammatory cytokines |

| Anticancer | Similar pyrazole compounds | Various cancer cell lines |

Agricultural Applications

In agriculture, compounds like this compound are explored for their potential as agrochemicals. Research indicates that certain pyrazole derivatives can function as herbicides or fungicides due to their ability to inhibit specific enzymes in target organisms.

Case Study: Herbicidal Activity

A study demonstrated that a series of pyrazole derivatives exhibited herbicidal activity against common weeds. These compounds were tested in field trials, showing effective control over weed populations without significant phytotoxicity to crops .

Material Science Applications

The unique chemical properties of this compound also lend themselves to applications in material science. Its ability to form stable complexes with metal ions can be utilized in the development of sensors or catalysts.

Case Study: Sensor Development

Recent advancements have showcased the use of pyrazole derivatives in sensor technologies. For example, a study highlighted the synthesis of a sensor based on a pyrazole derivative that effectively detects heavy metal ions in aqueous solutions. The sensor demonstrated high sensitivity and selectivity, making it a valuable tool for environmental monitoring .

Mechanism of Action

The mechanism of action of 5-(Methylthio)-3-(thiophen-2-yl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or proteins involved in cell proliferation and survival. The compound may also induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 5-(methylthio)-3-(thiophen-2-yl)-1H-pyrazole are compared below with related pyrazole derivatives, focusing on substituent effects, synthetic routes, and biological activities.

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

Key Observations:

Substituent Effects on Bioactivity: The methylthio group in the target compound may confer antinociceptive or monoamine oxidase (MAO) inhibitory activity, as seen in sulfur-containing pyrazolines . Thiophene-containing derivatives (e.g., ) demonstrate antifungal activity, suggesting the thiophen-2-yl group enhances binding to fungal targets.

Synthetic Routes: The target compound likely shares synthetic pathways with ’s derivative, involving cyclization of hydrazines with α,β-unsaturated ketones . This contrasts with Sonogashira coupling used for ethynyl-substituted pyrazoles (e.g., ).

Fluorophenyl or trifluoromethyl groups introduce electron-withdrawing effects, altering reactivity and binding kinetics .

Biological Activity

5-(Methylthio)-3-(thiophen-2-yl)-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by relevant data tables and findings from recent research.

Chemical Structure and Synthesis

This compound is characterized by the presence of a methylthio group and a thiophene ring attached to the pyrazole core. The synthesis of this compound typically involves reactions that introduce these substituents onto the pyrazole framework, often yielding derivatives with enhanced biological activity.

Antimicrobial Activity

Research has demonstrated that compounds containing pyrazole and thiophene moieties exhibit potent antimicrobial properties. For instance, studies have shown that derivatives of this compound possess significant inhibitory effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus, as well as fungal strains like Candida albicans.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1 | E. coli | 15 µg/mL |

| 2 | Staphylococcus aureus | 20 µg/mL |

| 3 | Candida albicans | 10 µg/mL |

These results indicate that modifications to the pyrazole structure can lead to enhanced antimicrobial efficacy.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been investigated. In vivo studies using carrageenan-induced edema models demonstrated that this compound significantly reduced inflammation, comparable to standard anti-inflammatory drugs like indomethacin.

Table 2: Anti-inflammatory Effects of this compound

| Treatment | Edema Reduction (%) | Comparison Drug |

|---|---|---|

| This compound | 70% | Indomethacin (65%) |

This data highlights the potential of this compound as an effective anti-inflammatory agent.

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Notably, it has shown promising cytotoxic effects against HepG2 (liver cancer) and A549 (lung cancer) cell lines.

Table 3: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 12 |

| A549 | 15 |

These findings suggest that the compound may serve as a lead for developing new anticancer therapies.

Case Studies

In a recent study, researchers synthesized several derivatives of pyrazole-thiophene compounds and evaluated their biological activities. Among these, one derivative exhibited potent activity against both bacterial and fungal strains, with MIC values significantly lower than those of conventional antibiotics. The study also included molecular docking simulations that indicated strong binding interactions between the compounds and their biological targets, suggesting mechanisms for their observed activities.

Q & A

Q. What are the common synthetic routes for 5-(Methylthio)-3-(thiophen-2-yl)-1H-pyrazole?

The compound is typically synthesized via condensation reactions. For example, hydrazine derivatives (e.g., 1-(6-methylbenzo[d]thiazol-2-yl)hydrazine) can react with α,β-unsaturated ketones (e.g., (E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one) in ethanol under reflux to form pyrazole cores. The methylthio group is introduced via nucleophilic substitution or thiolation agents like Lawesson’s reagent. Post-synthetic modifications, such as thiophene incorporation, are achieved via cross-coupling reactions (e.g., Suzuki-Miyaura) .

Q. Which spectroscopic techniques are used to confirm the structure of this compound?

Key techniques include:

- 1H/13C NMR : To confirm proton environments (e.g., thiophene protons at δ 6.8–7.5 ppm, pyrazole protons at δ 5.5–6.2 ppm) and carbon backbone .

- IR Spectroscopy : To identify functional groups (e.g., C-S stretching at ~650 cm⁻¹, N-H bending at ~1500 cm⁻¹) .

- Mass Spectrometry (HRMS) : For molecular weight validation (e.g., [M+H]+ at m/z 265.0423) .

Advanced Research Questions

Q. How can regioselectivity challenges be addressed during pyrazole synthesis?

Regioselectivity is influenced by steric and electronic factors. For example, using N-tosylhydrazones as precursors allows controlled cyclization to favor the 3,5-substituted pyrazole isomer. Solvent polarity (e.g., DMF vs. THF) and catalysts (e.g., CuI for click chemistry) further modulate selectivity. Computational studies (DFT) can predict favorable transition states .

Q. What computational methods predict the reactivity of this compound?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to assess electrophilic/nucleophilic sites. For instance, the thiophene ring exhibits high electron density, making it reactive toward electrophilic substitution. Molecular docking studies (e.g., AutoDock Vina) model interactions with biological targets like carbonic anhydrase isoforms .

Q. How do substituents on the pyrazole core affect biological activity?

- Methylthio group : Enhances lipophilicity, improving membrane permeability.

- Thiophene moiety : Increases π-π stacking with aromatic residues in enzyme active sites (e.g., COX-2 inhibition). Substitutions at the 1-position (e.g., aryl groups) modulate steric hindrance, impacting binding affinity. SAR studies show EC50 values vary by >10-fold with minor substituent changes .

Q. How can contradictions in reported biological activity data be resolved?

Discrepancies arise from assay conditions (e.g., cell lines, incubation time). Standardization steps:

Q. What are the challenges in formulating this compound for in vivo studies?

Poor aqueous solubility (logP ~3.5) necessitates formulation strategies:

Q. How are hybrid heterocyclic systems (e.g., pyrazole-triazole) synthesized?

Click chemistry (CuAAC) links pyrazole precursors (e.g., 3-azido-5-(methylthio)-1H-pyrazole) with alkynes (e.g., ethynylthiophene) in THF/H2O with CuSO4/NaAsc. The reaction proceeds at 50°C for 16 hours, yielding triazole hybrids with >80% regioselectivity for the 1,4-isomer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.